2-Chloroethanesulfonyl fluoride
Overview
Description
2-Chloroethanesulfonyl fluoride is an organosulfur compound with the chemical formula C₂H₄ClFO₂S. It is a colorless liquid that is soluble in many organic solvents such as ethanol, ether, and toluene. This compound is primarily used as a sulfonylating agent in organic synthesis, where it introduces the sulfonyl fluoride functional group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethanesulfonyl fluoride can be synthesized through the reaction of 2-chloroethanesulfonyl chloride with silver fluoride. The reaction typically occurs under mild conditions and yields the desired product with high purity. The general reaction is as follows:
ClCH2CH2SO2Cl+AgF→ClCH2CH2SO2F+AgCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloroethanesulfonic acid and hydrogen fluoride.
Reduction: It can be reduced to 2-chloroethanesulfinic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed from reaction with amines
Sulfonate Esters: Formed from reaction with alcohols
Sulfonothioates: Formed from reaction with thiols
2-Chloroethanesulfinic Acid: Formed from reduction
Scientific Research Applications
2-Chloroethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of enzyme inhibitors, particularly those targeting serine proteases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2-chloroethanesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the activity, stability, or function of the target molecule. For example, when used as an enzyme inhibitor, it typically reacts with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme.
Comparison with Similar Compounds
2-Chloroethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Methanesulfonyl fluoride: Similar in reactivity but differs in the alkyl chain length and steric properties.
Benzenesulfonyl fluoride: Contains an aromatic ring, which affects its reactivity and solubility compared to the aliphatic this compound.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior.
The uniqueness of this compound lies in its specific reactivity profile and the presence of both a chloro and sulfonyl fluoride group, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-chloroethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZNPZESCRRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073236 | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-70-9 | |
Record name | 2-Chloroethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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